REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[O:12][CH2:13][C:14]([CH3:17])([CH3:16])[N:15]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].N#N.C1C[O:23][CH2:22]C1.C([Li])CCC>CCCCCC.CN(C=O)C>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([C:11]2[O:12][CH2:13][C:14]([CH3:17])([CH3:16])[N:15]=2)=[C:9]([CH:10]=1)[CH:22]=[O:23])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
8.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C=1OCC(N1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried 250 mL 3-neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
was fitted with a thermometer
|
Type
|
TEMPERATURE
|
Details
|
Cooled the clear solution to −78°
|
Type
|
STIRRING
|
Details
|
Stirred rapidly
|
Type
|
STIRRING
|
Details
|
Stirred the clear amber solution at −20° for 4 hr
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Cooled the mixture to −78°
|
Type
|
STIRRING
|
Details
|
Stirred rapidly
|
Type
|
CUSTOM
|
Details
|
the temperature below −60°
|
Type
|
STIRRING
|
Details
|
Stirred at −78° for 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
Stirred at −20° for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Quenched with 100 mL of 0.5 M aqueous KHSO4
|
Type
|
ADDITION
|
Details
|
Added more 1.0 M KHSO4 until the pH was ˜2
|
Type
|
ADDITION
|
Details
|
Diluted the two phase solution with 300 mL Et2O
|
Type
|
EXTRACTION
|
Details
|
Separated phases and extracted the aqueous phase with 100 mL Et2O
|
Type
|
WASH
|
Details
|
Washed the combined organic phases with 200 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
FILTRATION
|
Details
|
Filtered through 120 g of silica gel
|
Type
|
WASH
|
Details
|
washed through with 300 mL Et2O
|
Type
|
CUSTOM
|
Details
|
to remove baseline impurities
|
Type
|
CUSTOM
|
Details
|
Removed the solvent on rotavap
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C=O)C1)C=1OCC(N1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |